2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Description
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S/c15-9(5-8-10(16)13-11(17)20-8)12-6-1-3-7(4-2-6)14(18)19/h1-4,8H,5H2,(H,12,15)(H,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLMFFPTCCRYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with chloroacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Sodium hydride, alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. It may also interact with signaling pathways involved in inflammation and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes, modulation of signaling pathways such as NF-κB and MAPK, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
- 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
- 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Comparison:
- Uniqueness: The presence of the nitro group in 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- Biological Activity: The nitro group also enhances its antimicrobial and anticancer activities, making it a more potent compound in biological assays.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
